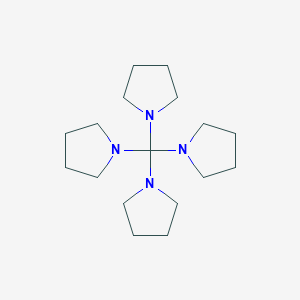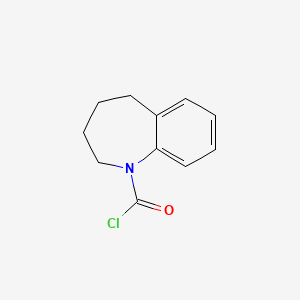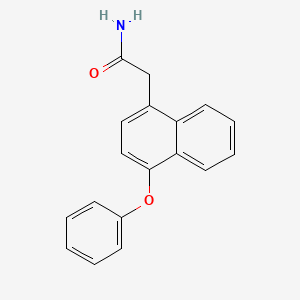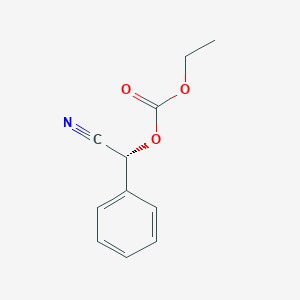
1,1',1'',1'''-Methanetetrayltetrapyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine is a complex organic compound characterized by its unique structure consisting of four pyrrolidine rings connected to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine typically involves the reaction of pyrrolidine with a suitable methane derivative under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where pyrrolidine acts as the nucleophile, attacking a methane derivative such as chloromethane. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed:
Oxidation: N-oxides of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine compounds.
Scientific Research Applications
1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to act as a versatile ligand, modulating the activity of target proteins and enzymes.
Comparison with Similar Compounds
1,1,1-Trichloroethane: An organic compound with a similar central carbon structure but different functional groups.
Trifluorotoluene: Another compound with a central carbon and multiple substituents, used in various industrial applications.
Uniqueness: 1,1’,1’‘,1’‘’-Methanetetrayltetrapyrrolidine stands out due to its four pyrrolidine rings, which confer unique chemical and physical properties. This structural feature makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
200939-32-8 |
|---|---|
Molecular Formula |
C17H32N4 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-(tripyrrolidin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C17H32N4/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21/h1-16H2 |
InChI Key |
BQNOMXXQOLMTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(N2CCCC2)(N3CCCC3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)

